ethyl 4-({[1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
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Overview
Description
ETHYL 4-[1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-5-PROPYL-1H-1,2,3-TRIAZOLE-4-AMIDO]BENZOATE is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-5-PROPYL-1H-1,2,3-TRIAZOLE-4-AMIDO]BENZOATE typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the condensation of 2-aminophenol with an aldehyde under acidic conditions to form the benzoxazole ring . The next step involves the introduction of the triazole moiety through a cycloaddition reaction between an azide and an alkyne. Finally, the ethyl ester group is introduced through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal nanoparticles or ionic liquids can be employed to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-5-PROPYL-1H-1,2,3-TRIAZOLE-4-AMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
ETHYL 4-[1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-5-PROPYL-1H-1,2,3-TRIAZOLE-4-AMIDO]BENZOATE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Mechanism of Action
The mechanism of action of ETHYL 4-[1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-5-PROPYL-1H-1,2,3-TRIAZOLE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. In cancer cells, the compound may inhibit key enzymes involved in cell division, thereby preventing tumor growth .
Comparison with Similar Compounds
ETHYL 4-[1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-5-PROPYL-1H-1,2,3-TRIAZOLE-4-AMIDO]BENZOATE can be compared with other benzoxazole derivatives, such as:
2-(4-Methylphenyl)benzoxazole: Known for its antifungal activity.
2-(4-Chlorophenyl)benzoxazole: Exhibits significant antibacterial properties.
2-(4-Nitrophenyl)benzoxazole: Studied for its anticancer potential.
The uniqueness of ETHYL 4-[1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-5-PROPYL-1H-1,2,3-TRIAZOLE-4-AMIDO]BENZOATE lies in its triazole moiety, which enhances its biological activity and broadens its range of applications.
Properties
Molecular Formula |
C28H25N5O4 |
---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
ethyl 4-[[1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyltriazole-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C28H25N5O4/c1-3-8-24-25(27(34)29-20-13-11-19(12-14-20)28(35)36-4-2)30-32-33(24)21-15-16-23-22(17-21)26(37-31-23)18-9-6-5-7-10-18/h5-7,9-17H,3-4,8H2,1-2H3,(H,29,34) |
InChI Key |
JIGBWVIRJBKOFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)C(=O)OCC |
Origin of Product |
United States |
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